molecular formula C18H12S B027909 1-Phenyldibenzothiophene CAS No. 104353-06-2

1-Phenyldibenzothiophene

Cat. No.: B027909
CAS No.: 104353-06-2
M. Wt: 260.4 g/mol
InChI Key: VMXRUUFRMHNVDM-UHFFFAOYSA-N
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Description

1-Phenyldibenzothiophene is an organic compound with the molecular formula C18H12S It is a derivative of dibenzothiophene, where a phenyl group is attached to the first carbon of the dibenzothiophene structure

Scientific Research Applications

1-Phenyldibenzothiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of sulfur-containing aromatic compounds in various chemical reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of dibenzothiophene with phenyl lithium or phenyl magnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are used to facilitate the coupling of dibenzothiophene with phenyl halides. The reaction conditions are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyldibenzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce the corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the phenyl ring or the dibenzothiophene core, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-phenyldibenzothiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Phenyldibenzothiophene can be compared with other similar compounds, such as:

    Dibenzothiophene: The parent compound without the phenyl substitution.

    Benzo[b]naphthothiophene: A structurally related compound with an additional fused benzene ring.

    Dimethyldibenzothiophenes: Derivatives with methyl groups attached to the dibenzothiophene core.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-phenyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXRUUFRMHNVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4SC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423765
Record name 1-Phenyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104353-06-2
Record name 1-Phenyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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